Aqueous Solubility: 3-Oxa-BCHep Core Delivers >500% Improvement Over Parent Benzene and 8.5-Fold Over BCHep
In a direct head-to-head comparison using the FDA-approved anticancer drug Sonidegib as a molecular framework, the 3-oxabicyclo[3.1.1]heptane-containing analogue (compound 51) exhibited aqueous solubility of 34 µM, compared to 4 µM for the all-carbon bicyclo[3.1.1]heptane analogue (compound 50) and 6 µM for the parent meta-benzene-containing Sonidegib [1]. This represents a 5.7-fold improvement over the parent drug and an 8.5-fold improvement over the closest saturated analog (BCHep). The oxygen atom is the sole structural variable differentiating the 3-oxa-BCHep and BCHep analogues, directly attributing the solubility gain to the oxygen incorporation [1].
| Evidence Dimension | Aqueous solubility (thermodynamic solubility measurement) |
|---|---|
| Target Compound Data | 34 µM (3-oxa-BCHep Sonidegib analogue, compound 51) |
| Comparator Or Baseline | Sonidegib (meta-benzene parent): 6 µM; BCHep analogue (compound 50): 4 µM |
| Quantified Difference | 5.7-fold increase vs. Sonidegib (parent); 8.5-fold increase vs. BCHep analogue; overall >500% improvement vs. parent drug [1] |
| Conditions | Experimental thermodynamic solubility measurement; compounds 50, 51, and Sonidegib tested in parallel (Supporting Information pp. S241–S249) [1] |
Why This Matters
Aqueous solubility below 10 µM is a common liability for orally administered drugs; the 3-oxa-BCHep core shifts solubility from the sub-10 µM range to >30 µM, crossing a critical developability threshold that the BCHep core fails to reach.
- [1] Dibchak D., Mykhailiuk P.K. 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angew. Chem. Int. Ed. 2025, 64(25), e202505519. DOI: 10.1002/anie.202505519. PMCID: PMC12171319. (See pp. S241–S249 of Supporting Information for solubility data.) View Source
